Carboxymethyl-dodecyl-dimethylazanium is a zwitterionic surfactant belonging to the alkyl betaine family . Its chemical structure consists of a positively charged quaternary ammonium group and a negatively charged carboxylate group, connected by a dodecyl (12-carbon) alkyl chain . The molecular formula of this compound is C16H34NO2+, with a molecular weight of 272.45 g/mol .
The compound exists as a clear liquid at room temperature (25°C) and has a specific gravity of 1.03-1.06 at 20°C . It is highly soluble in water due to its zwitterionic nature, which allows it to interact with both polar and non-polar substances.
The mechanism of action of CMDDMA depends on the specific application. Here are some potential scenarios:
Carboxymethyl-dodecyl-dimethylazanium exhibits several biological activities:
The synthesis of carboxymethyl-dodecyl-dimethylazanium involves a multi-step process:
It's worth noting that the use of high-purity sodium chloroacetate is crucial to minimize the formation of dichloroacetic acid (DCA), a suspected carcinogen, as a byproduct .
Carboxymethyl-dodecyl-dimethylazanium finds applications in various industries:
Carboxymethyl-dodecyl-dimethylazanium interacts with various substances:
Carboxymethyl-dodecyl-dimethylazanium belongs to a family of quaternary ammonium compounds. Some similar compounds include:
The uniqueness of carboxymethyl-dodecyl-dimethylazanium lies in its zwitterionic nature, which provides a balance between its cationic and anionic properties. This characteristic allows it to function effectively across a wide pH range and interact favorably with both anionic and cationic species in solution . Its mildness and compatibility with other surfactants make it particularly valuable in personal care formulations.
Carboxymethyl-dodecyl-dimethylazanium represents a zwitterionic surfactant belonging to the alkyl betaine family, characterized by its unique molecular formula of C16H34NO2+ with a molecular weight of 272.45 grams per mole [2]. The compound exhibits a distinctive amphiphilic structure comprising a positively charged quaternary ammonium group and a negatively charged carboxylate group, interconnected by a twelve-carbon alkyl chain . This molecular architecture positions the compound as a member of the quaternary ammonium compound class, where the nitrogen atom maintains a permanent positive charge independent of solution pH conditions [3].
Table 1: Molecular Composition of Carboxymethyl-dodecyl-dimethylazanium
Property | Value |
---|---|
Molecular Formula | C16H34NO2+ |
Molecular Weight (g/mol) | 272.45 |
Chemical Structure Type | Zwitterionic surfactant/Alkyl betaine |
Quaternary Ammonium Core | N+ (quaternary ammonium) |
Carboxymethyl Group | -CH2-COO- (carboxylate) |
Dodecyl Chain Length | 12 carbon atoms |
Total Carbon Atoms | 16 |
Total Hydrogen Atoms | 34 |
Nitrogen Atoms | 1 |
Oxygen Atoms | 2 |
The structural framework demonstrates the presence of three distinct functional domains that collectively define the compound's physicochemical properties [2]. The molecular composition reveals a carefully balanced arrangement of hydrophilic and hydrophobic elements, with the quaternary ammonium and carboxylate groups providing ionic character while the dodecyl chain contributes hydrophobic properties [2] [3].
The quaternary ammonium center constitutes the primary structural feature of carboxymethyl-dodecyl-dimethylazanium, exhibiting a tetrahedral geometry characteristic of sp3 hybridized nitrogen atoms [4] [5]. The nitrogen atom forms four covalent bonds with carbon atoms, maintaining bond angles of approximately 109.5 degrees throughout the tetrahedral arrangement [6] [7]. This geometric configuration ensures optimal spatial distribution of electron density around the positively charged nitrogen center [4] [5].
The quaternary ammonium functionality demonstrates exceptional chemical stability, remaining unreactive toward strong electrophiles, oxidants, and acids due to the permanent positive charge on the nitrogen atom [5]. Unlike primary, secondary, or tertiary ammonium species, the quaternary ammonium cation maintains its charged state independent of environmental pH conditions [4] [8]. This structural stability stems from the complete saturation of the nitrogen's valence shell through four covalent bonds, eliminating lone pair electrons that could participate in protonation-deprotonation equilibria [9] [5].
The bonding configuration within the quaternary ammonium core involves three methyl groups and one carboxymethyl substituent attached to the central nitrogen atom [2] [3]. Each nitrogen-carbon bond exhibits typical single bond characteristics with bond lengths of approximately 1.47-1.49 Angstroms, consistent with sp3-sp3 carbon-nitrogen bonding patterns [2]. The tetrahedral geometry maximizes the spatial separation of substituents, minimizing steric hindrance and optimizing molecular stability [4] [6].
Table 2: Bonding Configuration and Geometry
Structural Component | Geometry | Hybridization |
---|---|---|
Quaternary Ammonium Center | Tetrahedral | sp3 |
N-C Bond Angles | ~109.5° | sp3 |
Carboxyl Carbon (sp2) | Trigonal planar | sp2 |
C=O Bond Angle | ~120° | sp2 |
C-O-H Bond Angle | ~120° | sp2 |
Dodecyl Chain C-C-C | ~109.5° | sp3 |
Chain Conformation | Zigzag (all-trans) | sp3 |
The carboxymethyl functional group represents a critical structural element that imparts zwitterionic character to carboxymethyl-dodecyl-dimethylazanium through its carboxylate functionality [2]. The carboxyl carbon atom adopts sp2 hybridization, resulting in a trigonal planar geometry with bond angles of approximately 120 degrees [10] [11]. This planar configuration facilitates resonance stabilization within the carboxylate group, contributing to the overall molecular stability [10] [11].
The carbon-oxygen double bond in the carboxyl group exhibits typical characteristics of sp2 hybridized carbon systems, with the carbonyl carbon forming three sigma bonds and participating in pi bonding with the oxygen atom [11]. The hydroxyl oxygen atom also demonstrates sp2 hybridization, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group [11]. This conjugation creates resonance structures that distribute electron density across both oxygen atoms, enhancing the stability of the carboxylate anion [10] [11].
The geometry of the carboxymethyl group directly influences the compound's amphiphilic properties by positioning the negatively charged carboxylate functionality at an optimal distance from the positively charged quaternary ammonium center [2]. The methylene bridge (-CH2-) connecting the carboxyl group to the quaternary nitrogen provides sufficient spatial separation to minimize intramolecular electrostatic interactions while maintaining the zwitterionic character essential for surfactant activity [2].
The planar configuration of the carboxyl group enables effective hydrogen bonding interactions with water molecules, contributing to the hydrophilic nature of this molecular region [11]. The electron-rich oxygen atoms serve as hydrogen bond acceptors, while the acidic hydrogen (when present in the protonated form) can function as a hydrogen bond donor [11]. These interactions significantly influence the compound's solubility characteristics and interfacial behavior in aqueous systems [2].
The dodecyl chain component of carboxymethyl-dodecyl-dimethylazanium exhibits complex conformational dynamics characterized by rotation about carbon-carbon single bonds throughout the twelve-carbon aliphatic sequence [12] [13]. The chain demonstrates a preference for all-trans conformations under ambient conditions, adopting an extended zigzag configuration that maximizes the distance between terminal carbon atoms [12] [14]. This extended conformation minimizes steric interactions between adjacent methylene groups while optimizing van der Waals interactions along the chain length [12].
Conformational analysis reveals that the dodecyl chain exhibits varying degrees of flexibility along its length, with terminal carbons demonstrating the highest rotational freedom and carbons near the quaternary ammonium head group showing more restricted motion [12] [15]. The rotational barriers for carbon-carbon bonds typically range from 8-15 kilojoules per mole, with values decreasing as distance from the charged head group increases [13] [15]. This gradient in conformational flexibility reflects the diminishing influence of electrostatic interactions as distance from the ionic center increases [12].
Trans-gauche isomerization represents the primary mechanism for conformational changes within the dodecyl chain, with gauche conformations typically occurring as part of kink sequences rather than isolated defects [12]. Molecular dynamics simulations indicate that gauche bonds appear predominantly in kink formations consisting of gauche-trans-gauche sequences, which facilitate chain flexibility while maintaining overall extended conformations [12]. The frequency of gauche defects increases with temperature and decreases with increasing chain packing density [12] [15].
Table 5: Conformational Dynamics of Structural Components
Structural Region | Flexibility | Preferred Conformation | Rotational Barrier (kJ/mol) |
---|---|---|---|
Quaternary Ammonium Head | Rigid (tetrahedral) | Fixed geometry | N/A (fixed) |
Carboxymethyl Linker | Semi-flexible | Extended | 8-12 |
Dodecyl Chain (C1-C4) | Moderate flexibility | All-trans zigzag | 12-15 |
Dodecyl Chain (C5-C8) | High flexibility | Trans with gauche defects | 10-13 |
Dodecyl Chain (C9-C12) | Highest flexibility | Multiple conformers | 8-10 |
Terminal Methyl | Free rotation | Spherical averaging | 3-5 |
The conformational behavior of the dodecyl chain significantly influences the compound's aggregation properties and interfacial activity [12] [15]. Extended trans conformations promote efficient packing in micelles and monolayers, while gauche defects introduce kinks that can affect packing density and stability [12]. The balance between conformational entropy and intermolecular interactions determines the optimal chain configuration in different environments [15].
The charge distribution within carboxymethyl-dodecyl-dimethylazanium exhibits a distinctive bipolar pattern characteristic of zwitterionic molecules, with discrete regions of positive and negative charge separated by a neutral hydrophobic domain [2]. The quaternary ammonium center carries a localized positive charge of +1, while the carboxylate functionality bears a corresponding negative charge of -1, resulting in an overall electrically neutral molecule with significant internal charge separation [3].
The positive charge density concentrates at the quaternary nitrogen atom, where the permanent cationic character arises from the tetrahedral arrangement of four covalent bonds [4] [5]. This charge localization creates an electron-deficient environment around the nitrogen center, influencing the electronic properties of adjacent carbon atoms through inductive effects [4]. The quaternary ammonium region demonstrates strong electrostatic potential, capable of participating in ion-dipole interactions and electrostatic binding with anionic species [8] [5].
The carboxylate group exhibits electron-rich character due to resonance delocalization of the negative charge across both oxygen atoms [10] [11]. This charge distribution enhances the nucleophilic character of the carboxylate functionality while providing multiple sites for electrophilic interaction [11]. The electron density distribution within the carboxylate group demonstrates significant polarization, with oxygen atoms carrying partial negative charges that contribute to the overall dipolar character of the molecule [10] [11].
Table 3: Charge Distribution Patterns
Region | Charge Character | Electronic Environment |
---|---|---|
Quaternary Ammonium Center | Positive (+1) | Electron deficient |
Carboxylate Group | Negative (-1) | Electron rich |
Dodecyl Chain | Neutral (hydrophobic) | Electron neutral |
Overall Molecular Charge | Zwitterionic (neutral) | Dipolar |
The dodecyl chain maintains essentially neutral character throughout its length, with only minor charge polarization resulting from inductive effects transmitted from the ionic head group [16]. The aliphatic carbons demonstrate typical electron density distributions associated with saturated hydrocarbon systems, contributing minimal dipolar character to the overall molecular electronic structure [17] [16]. The hydrophobic nature of the alkyl chain contrasts sharply with the highly charged head group region, creating the amphiphilic character essential for surfactant behavior [2].
The spatial separation between positive and negative charge centers generates a significant molecular dipole moment, positioning carboxymethyl-dodecyl-dimethylazanium as a highly polar species despite its overall electrical neutrality [18]. This charge separation enables the molecule to interact favorably with both polar and nonpolar environments, facilitating its function as an interfacial active agent [2] [18].
Carboxymethyl-dodecyl-dimethylazanium exhibits substantial dipole moment characteristics arising from the spatial separation of its zwitterionic charge centers [18]. The molecular dipole moment is estimated to range between 5-15 Debye units, reflecting the significant charge separation distance between the quaternary ammonium and carboxylate functionalities [19] [18]. This dipole magnitude places the compound among highly polar molecules, despite its overall electrical neutrality [18].
The primary contribution to the molecular dipole moment originates from the vector separation between the positively charged quaternary nitrogen and the negatively charged carboxylate group [19]. The carboxymethyl linker provides optimal spacing for maximum dipole moment generation while maintaining molecular stability [2]. The dipole vector orientation extends from the quaternary ammonium center toward the carboxylate functionality, creating a permanent electric dipole that influences intermolecular interactions [19] [18].
The quaternary ammonium region contributes a localized positive dipole component, while the carboxylate group provides the corresponding negative dipole contribution [4] [11]. The tetrahedral geometry of the quaternary ammonium center optimizes the spatial arrangement for maximum charge separation, while the planar carboxylate configuration ensures effective electron delocalization and charge stabilization [4] [11]. These geometric factors combine to produce a substantial molecular dipole moment that significantly influences the compound's physical and chemical properties [19] [18].
Table 4: Stereoelectronic Properties and Dipole Characteristics
Property | Value/Description | Estimated Range |
---|---|---|
Molecular Dipole Moment | Significant (zwitterionic) | 5-15 Debye units |
Quaternary Ammonium Dipole | Positive charge center | Localized +1 charge |
Carboxylate Dipole | Negative charge center | Localized -1 charge |
Alkyl Chain Contribution | Minimal (nonpolar) | ~0.1-0.5 D per C-H |
Overall Polarity Character | Amphiphilic zwitterion | Net neutral |
Electrostatic Potential | Bipolar distribution | Strong field gradient |
Hydrophilic-Lipophilic Balance | Balanced surfactant | HLB ~10-14 |
The alkyl chain provides minimal contribution to the overall molecular dipole moment, with individual carbon-hydrogen bonds contributing approximately 0.1-0.5 Debye units per bond [17] [20]. The cumulative effect of the dodecyl chain remains small compared to the dominant zwitterionic contribution, though the chain orientation can influence the precise dipole vector direction [20] [16]. The flexibility of the alkyl chain allows for some variation in the molecular dipole moment as the chain adopts different conformational states [12] [15].
Corrosive;Irritant;Environmental Hazard